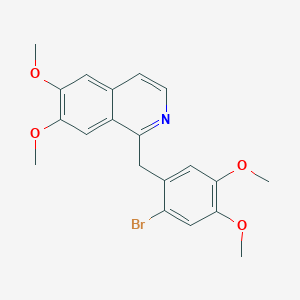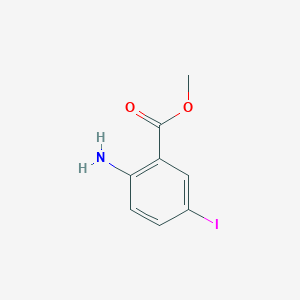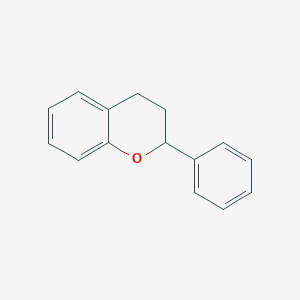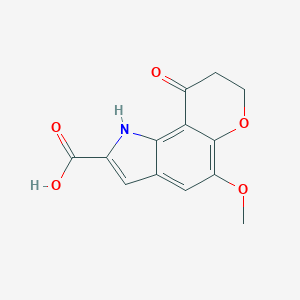
4-(2,3-dichlorophenyl)-2-methyl-N-(5-methylpyridin-2-yl)-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2,3-dichlorophenyl)-2-methyl-N-(5-methylpyridin-2-yl)-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide, also known as DMQX, is a synthetic compound that has been extensively studied for its effects on the central nervous system. DMQX is a potent antagonist of the ionotropic glutamate receptor, which is involved in synaptic transmission and plasticity in the brain.
作用機序
4-(2,3-dichlorophenyl)-2-methyl-N-(5-methylpyridin-2-yl)-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide is a competitive antagonist of the ionotropic glutamate receptor, specifically the AMPA subtype. It binds to the receptor and blocks the effects of glutamate, preventing the influx of calcium ions and the subsequent depolarization of the neuron. This leads to a reduction in synaptic transmission and plasticity, and can have a variety of effects on neuronal activity and behavior.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects on the central nervous system. It can alter synaptic transmission and plasticity, leading to changes in neuronal activity and behavior. It has also been shown to have effects on learning and memory, as well as on various neurological disorders such as epilepsy and Parkinson's disease.
実験室実験の利点と制限
One advantage of using 4-(2,3-dichlorophenyl)-2-methyl-N-(5-methylpyridin-2-yl)-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide in lab experiments is its potency and specificity as an antagonist of the AMPA subtype of glutamate receptor. This allows for precise manipulation of neuronal activity and behavior, and can lead to a better understanding of the mechanisms underlying various neurological disorders. However, this compound also has limitations, such as its potential toxicity and the need for careful dosing and administration to avoid unwanted side effects.
将来の方向性
There are many potential future directions for research on 4-(2,3-dichlorophenyl)-2-methyl-N-(5-methylpyridin-2-yl)-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide and its effects on the central nervous system. One area of interest is the development of new drugs and compounds that target the glutamate receptor system, and the use of this compound as a tool for investigating these compounds. Another area of interest is the role of glutamate receptors in various neurological disorders, and the potential use of this compound as a therapeutic agent. Additionally, future research may focus on the development of new methods for administering this compound and other glutamate receptor antagonists, as well as on the potential long-term effects of these compounds on neuronal activity and behavior.
合成法
4-(2,3-dichlorophenyl)-2-methyl-N-(5-methylpyridin-2-yl)-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide can be synthesized using a multi-step process that involves the reaction of 2,3-dichlorophenylacetonitrile with 2-methylpyridine-5-carboxaldehyde to form the corresponding imine. The imine is then reduced with sodium borohydride to yield the amine, which is then reacted with 3-carboxy-4,6,7,8-tetrahydroquinoline to form this compound.
科学的研究の応用
4-(2,3-dichlorophenyl)-2-methyl-N-(5-methylpyridin-2-yl)-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide has been used extensively in scientific research to study the role of ionotropic glutamate receptors in synaptic transmission and plasticity. It has been shown to block the effects of glutamate on these receptors, leading to changes in neuronal activity and behavior. This compound has also been used to study the effects of drugs and other compounds on glutamate receptors, as well as to investigate the mechanisms of various neurological disorders.
特性
CAS番号 |
6313-48-0 |
|---|---|
分子式 |
C23H21Cl2N3O2 |
分子量 |
442.3 g/mol |
IUPAC名 |
4-(2,3-dichlorophenyl)-2-methyl-N-(5-methylpyridin-2-yl)-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide |
InChI |
InChI=1S/C23H21Cl2N3O2/c1-12-9-10-18(26-11-12)28-23(30)19-13(2)27-16-7-4-8-17(29)21(16)20(19)14-5-3-6-15(24)22(14)25/h3,5-6,9-11,20,27H,4,7-8H2,1-2H3,(H,26,28,30) |
InChIキー |
AZLOQVQAYLALKF-UHFFFAOYSA-N |
SMILES |
CC1=CN=C(C=C1)NC(=O)C2=C(NC3=C(C2C4=C(C(=CC=C4)Cl)Cl)C(=O)CCC3)C |
正規SMILES |
CC1=CN=C(C=C1)NC(=O)C2=C(NC3=C(C2C4=C(C(=CC=C4)Cl)Cl)C(=O)CCC3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![4-[(Phenylsulfonyl)amino]butanoic acid](/img/structure/B184774.png)



![2-(3-Cyano-4,9,9-trimethyl-1,9a-dihydropyrrolo[3,2-b]quinolin-2-ylidene)propanedinitrile](/img/structure/B184782.png)






